cRIPGBM -

cRIPGBM

Catalog Number: EVT-1534460
CAS Number:
Molecular Formula: C26H20ClFN2O2
Molecular Weight: 446.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
cRIPGBM is a potent apoptosis inducer in Glioblastoma multiforme (GBM; grade IV astrocytoma) cancer stem cells (CSCs), inducing caspase 1-dependent apoptosis by binding to receptor-interacting protein kinase 2 (RIPK2) and acting as a molecular switch, which reduces the formation of a prosurvival RIPK2/TAK1 complex and increases the formation of a proapoptotic RIPK2/caspase 1 complex.
Source and Classification

cRIPGBM was identified through a series of rational drug design strategies aimed at targeting specific molecular pathways involved in glioblastoma progression. It falls under the classification of small molecule inhibitors that selectively modulate protein function, particularly focusing on phosphatase activity related to REST. The development process involved extensive in vitro and in vivo testing to validate its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of cRIPGBM involves a multi-step chemical process that incorporates various organic synthesis techniques. The initial phase includes the construction of a core scaffold that is chemically modified to enhance its binding affinity for target proteins.

  1. Core Structure Development: The synthesis begins with a hydrophilic thiophene group, which serves as the warhead for interaction with REST.
  2. Linker Optimization: A piperazine linker is introduced to connect the thiophene group with an aromatic moiety, which can be further substituted with diverse functional groups to improve potency.
  3. Functional Group Variation: Systematic variation of the hydrophobic aromatic ring is performed to optimize interactions with small C-terminal domain phosphatase 1 (SCP1), enhancing the compound's inhibitory effects on REST.

The synthesis has been documented in detail, showcasing the structure-activity relationship (SAR) that guided the optimization process .

Molecular Structure Analysis

Structure and Data

The molecular structure of cRIPGBM consists of several key components:

  • Thiophene Group: This hydrophilic section is crucial for its interaction with biological targets.
  • Piperazine Linker: Provides structural integrity and flexibility.
  • Aromatic Ring: Substituents on this ring are varied to enhance binding specificity and potency.

Data from X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional conformation of cRIPGBM, revealing how it interacts at the molecular level with its biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

cRIPGBM undergoes specific biochemical reactions that allow it to exert its therapeutic effects:

  1. Covalent Inhibition: The compound covalently binds to SCP1, leading to degradation of REST protein levels in glioblastoma cells.
  2. Signal Transduction Modulation: By inhibiting REST, cRIPGBM alters downstream signaling pathways associated with cell survival and proliferation.

These reactions are critical for understanding how cRIPGBM disrupts glioblastoma cell metabolism, particularly regarding fatty acid metabolism rewiring observed in resistant cell lines .

Mechanism of Action

Process and Data

The mechanism by which cRIPGBM operates involves several steps:

  1. REST Inhibition: By targeting SCP1, cRIPGBM reduces REST protein levels, leading to derepression of genes normally silenced by REST.
  2. Induction of Cell Death: The loss of REST function results in apoptosis in high-REST glioblastoma cells.
  3. Compensatory Metabolic Adaptations: Glioblastoma cells may attempt to compensate for REST loss by altering their metabolic pathways, particularly fatty acid metabolism .

Quantitative analyses using techniques such as Western blotting and metabolomics help elucidate these processes, providing data on changes in protein expression and metabolite levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of cRIPGBM include:

  • Solubility: Typically soluble in organic solvents, which facilitates its delivery within biological systems.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy.

Chemical properties include:

  • Reactivity: Reacts specifically with target proteins through covalent bonding mechanisms.
  • Selectivity: Designed to selectively inhibit SCP1 without affecting other phosphatases significantly.

Characterization through techniques like mass spectrometry provides further insights into these properties.

Applications

Scientific Uses

cRIPGBM has significant potential applications in scientific research and clinical settings:

  • Targeted Therapy for Glioblastoma: Its primary application is as a therapeutic agent against glioblastoma, particularly in cases where traditional treatments fail.
  • Research Tool: cRIPGBM can serve as a valuable tool for studying REST function and its role in cancer biology.
  • Combination Therapies: Potential use in combination with other metabolic inhibitors or chemotherapeutic agents to enhance treatment efficacy while minimizing side effects .
Introduction

Glioblastoma Multiforme (GBM): Pathophysiology and Clinical Challenges

Glioblastoma multiforme (GBM), classified as a WHO grade IV astrocytoma, represents the most aggressive and common primary malignant brain tumor in adults. Its pathophysiology is characterized by:

  • Molecular Heterogeneity: Primary GBMs (90% of cases) typically harbor EGFR amplifications, PTEN deletions, and TERT promoter mutations, while secondary GBMs show IDH1/2 mutations and TP53 alterations [5]. This genetic diversity contributes to treatment resistance and tumor recurrence.
  • Invasive Growth: GBM cells infiltrate surrounding brain tissue along white matter tracts, evading surgical resection. Even after gross total resection, residual cells inevitably drive recurrence [3] [9].
  • Microenvironment Interactions: Tumors create immunosuppressive niches through recruitment of microglia and macrophages, evasion of immune surveillance, and promotion of angiogenesis [6] [10].

Table 1: Molecular Subtypes of Glioblastoma

SubtypeGenetic AlterationsClinical Features
Primary (IDH-wildtype)EGFR amplification, PTEN loss, TERT mutationOlder adults (60-70 yrs), rapid progression, poor prognosis
Secondary (IDH-mutant)IDH1/2 mutation, TP53 mutation, ATRX lossYounger patients (40-50 yrs), evolves from lower-grade tumors
H3F3A-mutantH3 K27M or G34R/V mutationsChildren/young adults, midline structures, very poor outcomes

The clinical management of GBM involves maximal safe resection followed by radiotherapy and temozolomide chemotherapy. Despite this multimodal approach, median survival remains 12-15 months due to therapeutic resistance and inevitable recurrence [5] [9]. The blood-brain barrier limits drug penetration, while tumor heterogeneity enables adaptive resistance mechanisms.

Cancer Stem Cells (CSCs) in GBM: Role in Tumorigenesis and Therapeutic Resistance

Glioblastoma stem cells (GSCs) drive tumor initiation, progression, and treatment failure through several mechanisms:

  • Stemness Properties: GSCs exhibit self-renewal capacity, multipotent differentiation, and tumor-initiating potential at extremely low cellular densities (as few as 100 cells can form tumors in xenograft models) [3] [6].
  • Identification Markers: While CD133 (prominin-1) remains the most validated surface marker, GSCs also express ALDH1, CD15, CD44, SOX2, OCT4, and NANOG. Notably, CD133-negative GSCs have been identified, suggesting marker heterogeneity [3] [6].
  • Niche Interactions: GSCs occupy specialized microenvironments:
  • Perivascular niches: Direct contact with endothelial cells promotes stemness via Notch and nitric oxide signaling [6] [10].
  • Hypoxic niches: Low oxygen tension stabilizes HIF-1α and HIF-2α, inducing expression of stemness factors (OCT4, NANOG) and promoting resistance [6] [10].
  • Immunosuppressive niches: GSCs secrete TGF-β, IL-10, and prostaglandin E2, inhibiting T-cell activation and promoting regulatory T-cell expansion [6].

Table 2: Mechanisms of GSC-Mediated Therapeutic Resistance

TherapyResistance MechanismMolecular Basis
RadiationEnhanced DNA repairATM/ATR activation, RAD51 overexpression, CHK1/2 phosphorylation
TemozolomideMGMT expressionEpigenetic silencing of MGMT promoter reduces alkylating agent efficacy
ImmunotherapyImmune evasionPD-L1 upregulation, antigen presentation defects, T-cell anergy

GSCs demonstrate intrinsic resistance to conventional therapies through multiple pathways: elevated expression of drug efflux transporters (ABCG2), enhanced DNA damage repair, metabolic flexibility, and activation of survival pathways (PI3K/AKT, NF-κB) [3] [6] [10]. Radiation preferentially enriches GSC populations, with studies showing a 4-fold increase in CD133+ cells post-irradiation [10].

Apoptosis Induction as a Therapeutic Strategy in GBM

Targeting apoptotic pathways represents a promising approach to overcome GBM treatment resistance:

  • Apoptosis Dysregulation in GBM: Both intrinsic and extrinsic pathways are suppressed in GBM. Key alterations include:
  • BCL-2 family imbalance: Overexpression of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1) and reduced pro-apoptotic signals (BAX, BAK) [4] [7].
  • Death receptor downregulation: Reduced FAS and TRAIL receptor expression limits extrinsic pathway activation [4].
  • Inhibitor of apoptosis proteins (IAPs): XIAP and survivin block caspase activation [4].
  • Current Apoptosis-Targeting Agents:
  • Temozolomide: Induces apoptosis via DNA methylation but shows limited efficacy against GSCs due to MGMT expression and enhanced DNA repair [7].
  • BCL-2 inhibitors (e.g., ABT-737): Disrupt anti-apoptotic protein function but show variable efficacy in GBM models [4].
  • Natural compounds (e.g., quercetin): Sensitize GBM cells to temozolomide by inhibiting heat shock proteins (Hsp27, Hsp72) and promoting cytochrome c release [7].

Table 3: Apoptosis-Targeting Agents in GBM Research

Agent ClassExamplesMechanismLimitations
Alkylating agentsTemozolomideDNA methylation triggering intrinsic apoptosisMGMT-mediated resistance in GSCs
BH3 mimeticsABT-737, AT-101Disrupt BCL-2/BCL-XL binding to pro-apoptotic proteinsLimited blood-brain barrier penetration
Proteasome inhibitorsBortezomibBlock IκB degradation, inhibiting NF-κBSystemic toxicity, poor CNS bioavailability
Natural compoundsQuercetinInhibits Hsp27/Hsp72, induces ER stressLow potency as monotherapy

The challenge remains in developing agents that effectively trigger apoptosis in GSCs without affecting normal neural stem cells. Combining apoptosis inducers with conventional therapies shows promise but requires tumor-selective mechanisms to spare healthy brain tissue [4] [7].

cRIPGBM: Discovery and Significance in Targeted GBM Therapy

cRIPGBM (cyclized RIPGBM) emerges as a novel proapoptotic compound specifically targeting GSCs:

  • Discovery and Optimization:
  • Identified through high-throughput screening of ~1 million compounds against patient-derived GBM CSCs using a 1,536-well luciferase-based survival assay [1] [8].
  • The parent compound RIPGBM showed 40-fold greater potency against GSCs versus temozolomide (EC50 ≤500 nM vs. ≥20 μM) with >5-fold selectivity over normal astrocytes, neural progenitor cells, and lung fibroblasts [1] [8].
  • Metabolic conversion to cRIPGBM occurs selectively in GSCs via a redox-dependent process involving quinone reduction, intramolecular cyclization, and dehydration [1].
  • Mechanism of Action:
  • cRIPGBM binds receptor-interacting protein kinase 2 (RIPK2), disrupting the prosurvival RIPK2/TAK1 complex [1].
  • This binding promotes formation of a proapoptotic RIPK2/caspase-1 complex, activating caspase-1 and initiating pyroptosis [1].
  • Downstream effects include mitochondrial depolarization, cytochrome c release, and caspase-3/9 activation [1].
  • Preclinical Efficacy:
  • In orthotopic GBM mouse models, RIPGBM significantly suppressed tumor growth compared to controls, with near-complete inhibition at optimal doses [1] [8].
  • cRIPGBM showed enhanced potency (EC50 = 68 nM) compared to the prodrug RIPGBM (EC50 = 220 nM) but reduced selectivity due to direct activity in non-target cells [1].

Table 4: cRIPGBM Compared to Standard GBM Therapeutics

ParametercRIPGBMTemozolomideQuercetin
TargetRIPK2/caspase-1 complexDNAHsp27/Hsp72
EC50 in GSCs68 nM≥20,000 nM~50,000 nM
Selectivity for GSCs>40-fold vs. normal cellsMinimal selectivityLimited selectivity
Primary mechanismCaspase-1 activationDNA alkylationER stress induction
Blood-brain barrier penetrationDemonstrated in miceModeratePoor

The selective activation of RIPGBM to cRIPGBM in GSCs leverages the unique redox environment of these cells, providing a prodrug strategy for targeted therapy. Photoactivatable affinity probes confirmed RIPK2 binding, while SAR studies enabled optimization of the core structure for enhanced potency [1]. This represents a paradigm shift from non-selective DNA-damaging agents to targeted apoptosis induction specifically in treatment-resistant GSC populations.

Properties

Product Name

cRIPGBM

IUPAC Name

1-Benzyl-3-(4-fluorobenzyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride

Molecular Formula

C26H20ClFN2O2

Molecular Weight

446.91

InChI

InChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1

InChI Key

IHNGETPFBJHWFE-UHFFFAOYSA-M

SMILES

O=C(C1=C2[N+](CC3=CC=C(F)C=C3)=C(C)N1CC4=CC=CC=C4)C5=C(C=CC=C5)C2=O.[Cl-]

Solubility

Soluble in DMSO

Synonyms

cRIPGBM

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